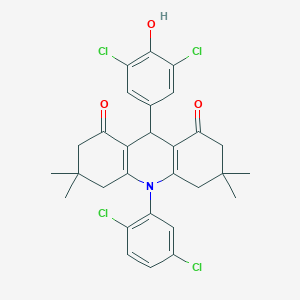![molecular formula C16H16N2O5S B316120 1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID](/img/structure/B316120.png)
1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a sulfonic acid group, and a methoxyphenoxyethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the sulfonic acid group: This step involves sulfonation of the benzimidazole ring using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the methoxyphenoxyethyl side chain: This can be done through nucleophilic substitution reactions, where the benzimidazole derivative reacts with 2-(2-methoxyphenoxy)ethyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring and the methoxyphenoxyethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
科学研究应用
1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID can be compared with other benzimidazole derivatives, such as:
1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde: This compound has a similar side chain but differs in the core structure, which is an indole instead of a benzimidazole.
1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde: Another similar compound with an indole core and a methyl group at the 2-position.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H16N2O5S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
3-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-3-ium-2-sulfonate |
InChI |
InChI=1S/C16H16N2O5S/c1-22-14-8-4-5-9-15(14)23-11-10-18-13-7-3-2-6-12(13)17-16(18)24(19,20)21/h2-9H,10-11H2,1H3,(H,19,20,21) |
InChI 键 |
GUTPHIAIXGWNPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O |
手性 SMILES |
COC1=CC=CC=C1OCC[N+]2=C(NC3=CC=CC=C32)S(=O)(=O)[O-] |
规范 SMILES |
COC1=CC=CC=C1OCC[N+]2=C(NC3=CC=CC=C32)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{5-[3-bromo-4-(cyclopentyloxy)-5-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B316039.png)
![2-(4-{[1-allyl-3-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B316040.png)
![4-[(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenyl acetate](/img/structure/B316044.png)

![5-[5-bromo-2-(cyclopentyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B316047.png)
![4-[(2-chloro-4-isopropoxy-5-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B316048.png)
![N~1~-(4-ACETYL-5-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B316049.png)
![4-{[3-BROMO-4-(CYCLOPENTYLOXY)-5-ETHOXYPHENYL]METHYLENE}-1-(3-BROMOPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE](/img/structure/B316051.png)
![2-{2-ethoxy-4-[3-(4-ethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}-N-(1-naphthyl)acetamide](/img/structure/B316052.png)
![2-{5-bromo-2-methoxy-4-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B316053.png)
![N-[5-(2-bromo-5-ethoxy-4-isopropoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B316055.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B316057.png)
![4-[(2-(acetyl-4-ethylanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B316060.png)
